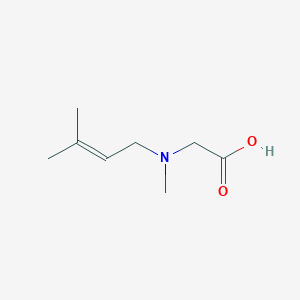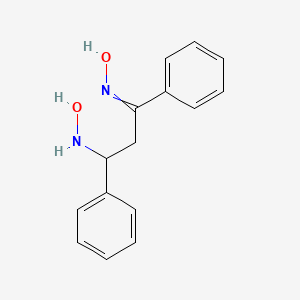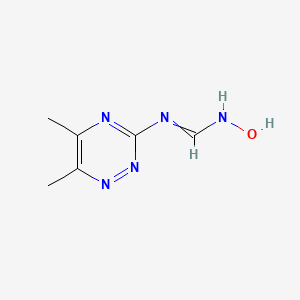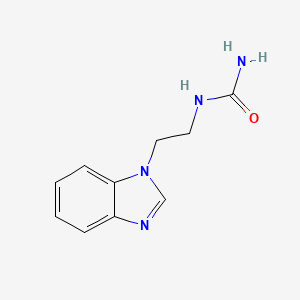![molecular formula C19H28N2O2 B14599773 4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl butylcarbamate CAS No. 60309-81-1](/img/structure/B14599773.png)
4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl butylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl butylcarbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a butylcarbamate group attached to a phenyl ring, which is further substituted with di(prop-2-en-1-yl)amino and dimethyl groups. The compound’s structure imparts specific chemical properties that make it valuable for research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl butylcarbamate typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. The di(prop-2-en-1-yl)amino group is introduced through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor. The butylcarbamate group is then attached using carbamoylation reactions, often involving the use of isocyanates or carbamoyl chlorides under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl butylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted phenyl butylcarbamates .
Applications De Recherche Scientifique
4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl butylcarbamate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular processes.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of 4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl butylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzyl(prop-2-en-1-yl)amine: Shares structural similarities but differs in the substitution pattern on the phenyl ring.
Dipropargylamine: Contains a similar di(prop-2-en-1-yl)amino group but lacks the butylcarbamate moiety.
Uniqueness
Its structure allows for versatile reactivity and interaction with various molecular targets, making it valuable for diverse research and industrial purposes .
Propriétés
Numéro CAS |
60309-81-1 |
|---|---|
Formule moléculaire |
C19H28N2O2 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
[4-[bis(prop-2-enyl)amino]-3,5-dimethylphenyl] N-butylcarbamate |
InChI |
InChI=1S/C19H28N2O2/c1-6-9-10-20-19(22)23-17-13-15(4)18(16(5)14-17)21(11-7-2)12-8-3/h7-8,13-14H,2-3,6,9-12H2,1,4-5H3,(H,20,22) |
Clé InChI |
WKPZVCGUURENAX-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)OC1=CC(=C(C(=C1)C)N(CC=C)CC=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(Butylsulfanyl)methyl]-4-[(ethylamino)methyl]-2-methylpyridin-3-OL](/img/structure/B14599692.png)



![Diethyl [chloro(dimethylamino)phosphanyl]propanedioate](/img/structure/B14599724.png)

![(3E)-3-[(2-Chloroethyl)imino]-1,2,4-triazin-2(3H)-ol](/img/structure/B14599739.png)





![2,5-Dichloro-N-[4-nitro-3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B14599765.png)
